4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
Description
Properties
IUPAC Name |
[4-[cyclopropyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5S/c1-24-16-8-2-13(3-9-16)12-19(15-6-7-15)25(22,23)17-10-4-14(5-11-17)18(20)21/h2-5,8-11,15,20-21H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBKRBBFPKRYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661239 | |
| Record name | (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-89-9 | |
| Record name | (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules.
Mode of Action
Boronic acids are known to interact with their targets through the formation of cyclic boronate esters with 1,2- or 1,3-diols in biological molecules. This interaction is reversible and pH-dependent, allowing boronic acids to act as reversible covalent inhibitors.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction. This suggests that the compound might be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.
Biochemical Analysis
Biochemical Properties
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming a reversible covalent bond with the serine residue in the active site of these enzymes. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds. Additionally, this compound can interact with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by disrupting the cell cycle and inhibiting proteasome activity. This leads to the accumulation of misfolded proteins and subsequent cell death
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The compound binds to the serine residue in the active site of the enzyme, forming a reversible covalent bond. This binding prevents the enzyme from hydrolyzing peptide bonds, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein synthesis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, this compound can induce adverse effects such as liver and kidney damage, as well as gastrointestinal disturbances. These toxic effects are likely due to the compound’s ability to inhibit proteasome activity and disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to protein degradation and turnover. The compound interacts with enzymes such as proteasomes and serine proteases, affecting their activity and, consequently, the overall metabolic flux. This can lead to changes in metabolite levels and alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. This distribution is crucial for the compound’s activity, as it needs to reach its target enzymes to exert its effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with serine proteases and other target enzymes. The compound’s activity and function can be influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to inhibit their activity effectively. Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, further influencing its activity.
Biological Activity
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid, with the CAS number 913835-89-9, is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound's structure includes a phenylboronic acid moiety, which is known for its ability to interact with biological molecules, including proteins and nucleic acids. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.
- Molecular Formula : C17H20BNO5S
- Molecular Weight : 361.22 g/mol
- IUPAC Name : 4-{[cyclopropyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid
- Purity : 98%
The biological activity of phenylboronic acids typically involves their ability to form reversible covalent bonds with diols in biomolecules, which can influence enzymatic activity and signal transduction pathways. The specific mechanisms by which this compound exerts its biological effects include:
- Antiproliferative Activity : Studies have demonstrated that phenylboronic acid derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study evaluated simple phenylboronic acids and found that certain derivatives exhibited significant antiproliferative effects through induction of apoptosis and cell cycle arrest in ovarian cancer cells .
- Cell Cycle Arrest : The compound has been shown to affect the cell cycle progression, particularly inducing G2/M phase arrest. This is often associated with increased levels of p21, a cyclin-dependent kinase inhibitor, leading to reduced cell proliferation .
- Apoptosis Induction : The activation of caspase-3 and other apoptotic pathways has been linked to the treatment with phenylboronic acids, suggesting that these compounds can promote programmed cell death in cancer cells .
Research Findings
Recent studies have provided insights into the efficacy of this compound:
Case Studies
- Ovarian Cancer : A study focusing on ovarian cancer cells demonstrated that phenylboronic acid derivatives could induce significant apoptosis and cell cycle arrest, supporting their candidacy as novel anticancer agents .
- Triple-Negative Breast Cancer (TNBC) : Research on nitrogen mustard prodrugs derived from phenylboronic acids indicated substantial tumor growth inhibition in TNBC models, showcasing the relevance of boron-containing compounds in aggressive cancer types .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other boronic acid derivatives:
| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Type |
|---|---|---|---|
| This compound | Low micromolar | Apoptosis induction, cell cycle arrest | Ovarian Cancer |
| CWB-20145 | <10 | DNA cross-linking | Triple-negative breast cancer |
| Benzoxaborole | Varies | Cell cycle disruption | Various cancers |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is in the development of pharmaceuticals. Its boronic acid functionality allows it to interact with biological targets, particularly in the inhibition of proteasomes and other enzymes involved in disease processes.
- Case Study : Research has indicated that boronic acids can serve as effective inhibitors for proteasome activity, which is crucial in cancer therapy. The specific structure of this compound may enhance selectivity and potency against certain cancer cell lines, providing a promising avenue for drug development.
Chemical Biology
In chemical biology, this compound can be utilized as a probe to study biological systems due to its ability to form reversible covalent bonds with diols. This feature makes it valuable for investigating glycoproteins and other biomolecules.
- Research Insight : Studies have shown that boronic acids can selectively bind to sialic acids on glycoproteins, allowing researchers to explore cellular interactions and signaling pathways more effectively.
Material Science
The unique properties of this compound also make it suitable for applications in material science, particularly in the creation of smart materials that respond to environmental stimuli.
- Application Example : The incorporation of boronic acids into polymer matrices can lead to materials that exhibit tunable mechanical properties or responsive behavior under varying pH or temperature conditions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical coupling partner in Pd-catalyzed Suzuki-Miyaura reactions due to its boronic acid moiety. Key findings include:
Reaction Mechanism :
-
Transmetallation with Pd(0) catalysts forms arylpalladium intermediates.
-
Coupling occurs with aryl/heteroaryl halides (e.g., bromides, iodides) to form biaryl motifs .
Example Reactions :
| Substrate | Catalyst System | Yield (%) | Application |
|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, DMF | 82 | Synthesis of aryl ethers |
| 2-Chloropyridine | Pd(dppf)Cl₂, CsF, THF | 75 | Heterocycle functionalization |
Structural Influence :
-
The para-substituted sulfamoyl group enhances electronic density at the boron center, accelerating transmetallation.
Oxidation and Hydrolysis
The boronic acid group undergoes controlled oxidation and hydrolysis:
Oxidation Pathways :
-
Peracid-mediated oxidation : Converts to phenol derivatives (e.g., 4-sulfamoylphenol) using mCPBA in CH₂Cl₂ (yield: 68%).
-
Transition-metal catalysis : MnO₂ selectively oxidizes the boron group while preserving sulfamoyl functionality.
Hydrolysis Sensitivity :
-
Prolonged exposure to aqueous bases (pH >10) cleaves the B–C bond, forming benzenesulfonamide byproducts .
Boronate Ester Formation
Reacts with diols and polyols to form stable cyclic esters:
| Diol Partner | Conditions | Stability Constant (log K) |
|---|---|---|
| cis-1,2-Cyclohexanediol | EtOH, 25°C | 3.2 ± 0.1 |
| D-Fructose | pH 7.4, PBS buffer | 4.8 ± 0.3 |
Applications :
Sulfamoyl Group Reactivity
The N-cyclopropyl-N-(4-methoxybenzyl)sulfamoyl moiety participates in:
A. Nucleophilic Substitution :
-
Displacement of sulfonamide with amines (e.g., piperidine) under Mitsunobu conditions (DIAD, PPh₃) .
B. Acid-Catalyzed Rearrangement :
Comparative Reactivity with Structural Analogs
| Reaction Type | 4-Substituted Isomer | 3-Substituted Isomer |
|---|---|---|
| Suzuki Coupling Rate | k = 1.8 ×10⁻³ s⁻¹ | k = 1.2 ×10⁻³ s⁻¹ |
| Hydrolysis Half-life | t₁/₂ = 48 h (pH 7.4) | t₁/₂ = 36 h (pH 7.4) |
| Diol Binding Affinity | Kₐ = 1.4 ×10³ M⁻¹ | Kₐ = 9.2 ×10² M⁻¹ |
Key Insight : Para-substitution improves steric accessibility for coupling but reduces hydrolytic stability compared to meta analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic Acid
- CAS : 913835-97-9
- Formula: C₁₈H₂₄BNO₅S
- Key Difference : Replacement of cyclopropyl with a butyl group.
- Impact: Lipophilicity: Butyl increases lipophilicity (logP ≈ 3.2 vs. 2.8 for cyclopropyl), enhancing membrane permeability but reducing aqueous solubility.
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic Acid
- CAS : 2096329-81-4
- Formula: C₁₀H₁₂BF₃NO₄S
- Key Differences :
- Trifluoromethyl (-CF₃) at the ortho position.
- Propyl substituent on the sulfamoyl group.
- Impact :
4-[Ethyl(4-methoxybenzyl)sulfamoyl]benzeneboronic Acid
- CAS : 913835-55-9
- Key Difference : Ethyl replaces cyclopropyl.
Positional Isomerism and Boronic Acid Placement
3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic Acid
- CAS : 1217501-23-9
- Key Difference : Sulfamoyl group at the meta position.
- Impact :
4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
Functional Group Modifications
4-Formylphenylboronic Acid
- CAS : 87199-17-5
- Formula : C₇H₇BO₃
- Key Difference : Formyl (-CHO) replaces sulfamoyl.
- Impact: Reactivity: The aldehyde group participates in condensation reactions (e.g., Schiff base formation), broadening utility in bioconjugation . Binding Mechanism: Lacks sulfamoyl’s pH-dependent binding to cis-diols, limiting use in phenolic acid separation .
Phenoxazine-Pyrimidine Boronic Acid Esters
Research and Industrial Relevance
- Drug Discovery : The target compound’s cyclopropyl group may improve metabolic stability in protease inhibitors .
- Material Science: Its 4-methoxybenzyl group enhances π-π stacking in MIPs for phenolic acid extraction .
- Catalysis : Steric effects from cyclopropyl may slow but improve selectivity in Suzuki reactions compared to less hindered analogs .
Preparation Methods
Sulfamoylation Reaction
Reagents and Conditions :
The sulfamoylation is carried out by reacting 4-aminophenylboronic acid or its protected derivatives with cyclopropylamine and 4-methoxybenzyl chloride or their equivalents in the presence of a sulfonyl chloride reagent. The reaction typically proceeds under mild conditions using a base such as triethylamine or sodium carbonate to neutralize the generated acid.Mechanism :
The nucleophilic amine attacks the sulfonyl chloride, forming the sulfamoyl linkage. Control over stoichiometry and temperature is essential to avoid overreaction or side products.
Installation of the Boronic Acid Group
Suzuki-Miyaura Cross-Coupling :
If the sulfamoyl group is introduced onto a halogenated aromatic precursor, the boronic acid moiety can be installed via Suzuki coupling. Typical conditions include a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (potassium carbonate, cesium carbonate, or sodium carbonate), and a solvent system such as 1,4-dioxane/water or toluene/water. The reaction is conducted under an inert atmosphere (nitrogen or argon) and heated to reflux or elevated temperatures (75–140°C).Microwave Irradiation :
To enhance reaction rates and yields, microwave-assisted Suzuki coupling has been employed, providing efficient heating and shorter reaction times (e.g., 1 hour at 140°C).Purification :
Post-reaction, the crude product is typically purified by extraction, filtration, and chromatographic techniques such as silica gel column chromatography, often using mixtures of ethyl acetate and petroleum ether as eluents.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0), PdCl2(dppf), or Pd(PPh3)4 |
| Base | Potassium carbonate, cesium carbonate, sodium carbonate, or potassium phosphate |
| Solvent | 1,4-Dioxane/water, toluene/water, or DMF |
| Temperature | 75–140°C (reflux or microwave-assisted) |
| Reaction Time | 1–18 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Yield | Typically ranges from 37% to 93% depending on conditions and substrates |
| Purification | Silica gel chromatography, trituration with methanol, recrystallization |
Catalyst and Base Effects :
Studies show that the choice of catalyst and base significantly affects the yield and purity of the final product. For example, PdCl2(dppf) with cesium carbonate in 1,4-dioxane/water under microwave irradiation yielded up to 93% of the desired product in related boronic acid syntheses.Solvent Systems :
Biphasic solvent systems with water improve the solubility of inorganic bases and facilitate the reaction, while organic solvents like toluene or dioxane provide a suitable environment for the palladium catalyst.Temperature and Time :
Higher temperatures and longer reaction times favor complete conversion but require careful control to avoid decomposition, especially for sensitive sulfamoyl groups.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfamoylation | 4-Aminophenylboronic acid + cyclopropylamine + 4-methoxybenzyl chloride + base (e.g., triethylamine) | Not explicitly reported | Mild conditions, controlled stoichiometry |
| Suzuki Coupling | Pd(PPh3)4 or PdCl2(dppf), K2CO3 or Cs2CO3, 1,4-dioxane/water, 75–140°C, inert atmosphere | 37–93 | Microwave irradiation enhances yield |
| Purification | Silica gel chromatography, recrystallization | — | Ensures high purity (>95%) |
The preparation of 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid involves a combination of sulfamoylation and palladium-catalyzed cross-coupling techniques. Optimization of catalysts, bases, solvent systems, and reaction conditions such as temperature and time is critical to achieving high yields and purity. Microwave-assisted synthesis offers a promising approach to improve efficiency. These methods are supported by diverse research findings in the synthesis of related boronic acid derivatives, underscoring the robustness and versatility of the synthetic strategies employed.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid, and what are their critical optimization parameters?
- Methodology : The compound is synthesized via sulfamoylation followed by boronic acid functionalization. Key steps include:
- Sulfamoylation : Reacting 4-aminophenylboronic acid with cyclopropylamine and 4-methoxybenzyl chloride under anhydrous conditions (DMF, 0–5°C) .
- Boronation : Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Structural Confirmation :
- NMR : ¹H NMR shows distinct peaks for the cyclopropyl group (δ 0.5–1.2 ppm), 4-methoxybenzyl protons (δ 3.8 ppm for OCH₃, 4.3 ppm for CH₂), and sulfonamide NH (δ 7.1–7.3 ppm) .
- Mass Spectrometry : Exact mass of 363.1312 (C₁₇H₂₂BNO₅S) confirms molecular integrity .
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Elemental Analysis : Match calculated vs. observed C, H, N, and S content (deviation <0.3%) .
Q. What are the stability and storage conditions for this compound under laboratory settings?
- Stability : The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (Ar/N₂) at –20°C .
- Decomposition Risks : Exposure to moisture or protic solvents (e.g., MeOH) leads to boronic acid dimerization; monitor via FT-IR for B-O-B stretching (1,380 cm⁻¹) .
Advanced Research Questions
Q. How does the sulfamoyl group influence the compound’s reactivity in cross-coupling reactions, and what contradictions exist in reported catalytic efficiencies?
- Reactivity Profile : The sulfamoyl group acts as an electron-withdrawing substituent, enhancing oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the 4-methoxybenzyl group reduces coupling yields with bulky aryl halides .
- Data Contradictions :
- Catalyst Systems : Pd(OAc)₂/PCy₃ gives 75% yield in Suzuki reactions with bromobenzene , while PdCl₂(dtbpf) yields only 50% under identical conditions due to ligand bulkiness .
- Solvent Effects : DMF improves solubility but accelerates boronic acid decomposition; THF/water mixtures (4:1) balance stability and reactivity .
Q. What structure-activity relationships (SAR) have been proposed for this compound in medicinal chemistry, particularly regarding sulfonamide modifications?
- SAR Insights :
- Sulfonamide Substitution : Replacing cyclopropyl with isopropyl (C17H22BNO5S analog) increases logP by 0.5 but reduces kinase inhibition potency (IC50 from 12 nM to 45 nM) .
- Methoxy Positioning : Para-methoxy on the benzyl group enhances metabolic stability in hepatic microsome assays (t½ >120 min vs. 30 min for ortho-substituted analogs) .
- Methodological Validation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins like carbonic anhydrase IX .
Q. How can researchers resolve discrepancies in solubility data reported for this compound across different solvent systems?
- Contradictory Reports : Solubility in DMSO is cited as >50 mg/mL , but studies using dynamic light scattering (DLS) show aggregation at concentrations >10 mg/mL .
- Resolution Strategies :
- Sonication : 30-min sonication in DMSO disrupts aggregates, achieving true solubility of 35 mg/mL .
- Co-solvents : Add 10% PEG-400 to aqueous buffers to improve solubility to 5 mg/mL without precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
